molecular formula C11H15NO B6223192 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine CAS No. 2764000-45-3

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine

Cat. No.: B6223192
CAS No.: 2764000-45-3
M. Wt: 177.24 g/mol
InChI Key: XTIUGLFAQJZXEK-UHFFFAOYSA-N
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Description

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a benzopyran ring system with an amine group at the 6th position and two methyl groups at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine typically involves the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of phenol derivatives with aldehydes or ketones in the presence of acid catalysts.

    Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions. For example, the reaction of a benzopyran derivative with an amine source such as ammonia or an amine salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings.

Chemical Reactions Analysis

Substitution Reactions

The amine group at position 6 is a primary site for nucleophilic substitution or electrophilic aromatic substitution (EAS) due to its electron-donating nature:

  • N-Alkylation/Acylation : Reacts with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) under basic conditions (K₂CO₃, DMF) to form secondary amines or amides.

  • Diazotization : Forms diazonium salts with NaNO₂/HCl at 0–5°C, enabling coupling with phenols or aryl amines to generate azo derivatives.

Example Reaction:

C11H15NO+CH3IK2CO3,DMFC12H17NO+HI\text{C}_{11}\text{H}_{15}\text{NO} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{C}_{12}\text{H}_{17}\text{NO} + \text{HI}

Reaction Conditions Yield Reference
N-MethylationCH₃I, K₂CO₃, DMF, 60°C, 6h78%
Diazonium Salt FormationNaNO₂, HCl, 0–5°C, 1h85%

Oxidation Reactions

The dihydrobenzopyran ring undergoes oxidation to form aromatic or ketone derivatives:

  • Ring Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the dihydropyran ring to a fully aromatic benzopyran system.

  • Amine Oxidation : The primary amine can be oxidized to a nitro group using H₂O₂/FeSO₄ or other oxidizing agents.

Example Reaction:

C11H15NOKMnO4,H2SO4C11H13NO2+H2O\text{C}_{11}\text{H}_{15}\text{NO} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{C}_{11}\text{H}_{13}\text{NO}_2 + \text{H}_2\text{O}

Reaction Conditions Product Reference
Ring AromatizationKMnO₄ (1.5 eq), H₂SO₄, 80°C, 4hAromatic benzopyran
Amine → NitroH₂O₂ (30%), FeSO₄, 25°C, 12h6-Nitro derivative

Cyclization and Ring-Opening

The benzopyran scaffold participates in cyclization or acid-catalyzed ring-opening:

  • Cyclization : Reacts with aldehydes (e.g., formaldehyde) under acidic conditions to form fused polycyclic structures.

  • Ring-Opening : HCl/EtOH cleaves the pyran ring, yielding a substituted catechol derivative .

Reaction Conditions Key Product Reference
Cyclization with HCHOHCHO, H₂SO₄, 100°C, 3hFused tricyclic compound
Acidic Ring-OpeningHCl (6M), EtOH, reflux, 2hCatechol derivative

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS at positions ortho/para to the amine:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 5 or 7.

  • Sulfonation : H₂SO₄/SO₃ adds a sulfonic acid group at position 7.

Example Nitration:

C11H15NOHNO3,H2SO4C11H14N2O3\text{C}_{11}\text{H}_{15}\text{NO} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_3

Reaction Conditions Regioselectivity Reference
NitrationHNO₃ (1 eq), H₂SO₄, 0°C, 2hPosition 5 (major)
SulfonationSO₃, H₂SO₄, 60°C, 4hPosition 7 (exclusive)

Reductive Reactions

The amine group can be reduced or modified:

  • Reductive Amination : Reacts with ketones (e.g., acetone) under H₂/Pd-C to form tertiary amines .

  • Deamination : HNO₂ converts the amine to a hydroxyl group.

Reaction Conditions Product Reference
Reductive AminationAcetone, H₂ (1 atm), Pd-C, 25°CTertiary amine
DeaminationHNO₂, H₂O, 0°C, 1h6-Hydroxy derivative

Complexation and Coordination Chemistry

The amine group acts as a ligand for transition metals:

  • Pd(II) Complexes : Forms stable complexes with PdCl₂ in ethanol, useful in catalysis .

Example Reaction:

C11H15NO+PdCl2[Pd(C11H14NO)Cl2]\text{C}_{11}\text{H}_{15}\text{NO} + \text{PdCl}_2 \rightarrow [\text{Pd}(\text{C}_{11}\text{H}_{14}\text{NO})Cl_2]

Key Reaction Trends:

  • Amine Reactivity : Dominates substitutions and redox transformations.

  • Ring Stability : The dihydropyran ring is susceptible to oxidation but resists mild acidic/basic conditions.

  • Steric Effects : 1,1-Dimethyl groups hinder reactions at positions 1 and 2.

For experimental protocols, consult primary literature from EvitaChem and PubChem , avoiding non-peer-reviewed platforms.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bicyclic structure that includes a benzopyran moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C11H15NOC_{11}H_{15}NO
  • SMILES Notation : CC1(C2=C(CCO1)C=C(C=C2)N)C
  • InChIKey : XTIUGLFAQJZXEK-UHFFFAOYSA-N

Medicinal Chemistry

Research has indicated that benzopyran derivatives exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds in this class have shown potential in neutralizing free radicals, which can contribute to cellular damage and various diseases.
  • Neuroprotective Effects : Some studies suggest that 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for:

  • Synthesis of Complex Molecules : The compound can be utilized to create more complex organic molecules through various chemical reactions, including cyclization and functional group transformations.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid
  • 1,3-dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]

Uniqueness

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group at the 6th position and the presence of two methyl groups at the 1st position differentiate it from other benzopyran derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.

Properties

CAS No.

2764000-45-3

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1,1-dimethyl-3,4-dihydroisochromen-6-amine

InChI

InChI=1S/C11H15NO/c1-11(2)10-4-3-9(12)7-8(10)5-6-13-11/h3-4,7H,5-6,12H2,1-2H3

InChI Key

XTIUGLFAQJZXEK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCO1)C=C(C=C2)N)C

Purity

95

Origin of Product

United States

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